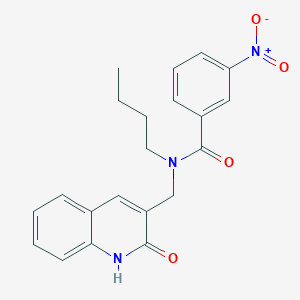![molecular formula C17H21N3O5S2 B7702692 N-(2-methoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7702692.png)
N-(2-methoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide, commonly known as MPA, is a sulfonamide-based compound that has gained significant attention in the field of medicinal chemistry. MPA has been extensively studied for its potential therapeutic applications due to its unique chemical structure and mechanism of action.
Aplicaciones Científicas De Investigación
MPA has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. MPA has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. Additionally, MPA has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Mecanismo De Acción
The mechanism of action of MPA involves the inhibition of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. CAIX plays a critical role in the regulation of pH in cancer cells, and the inhibition of this enzyme can lead to a decrease in cancer cell growth and proliferation. Additionally, MPA has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. The inhibition of HDACs by MPA can lead to changes in gene expression that can promote cancer cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPA are primarily related to its mechanism of action. By inhibiting CAIX and HDACs, MPA can lead to changes in gene expression and pH regulation in cancer cells, ultimately leading to a decrease in cancer cell growth and proliferation. Additionally, MPA has been shown to have anti-inflammatory and analgesic properties, which may be related to its ability to inhibit CAIX.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MPA is its relatively simple synthesis method, which makes it accessible to many researchers. Additionally, MPA has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, one limitation of MPA is its specificity for CAIX and HDACs, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of MPA. One potential direction is the development of MPA analogs that have improved specificity and potency for CAIX and HDACs. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPA, particularly in the context of its potential therapeutic applications. Finally, the development of new methods for the delivery of MPA to cancer cells may improve its efficacy as a cancer treatment.
Métodos De Síntesis
The synthesis of MPA involves the reaction of 2-methoxybenzoyl chloride and N-(2-phenylethyl)methanesulfonamide in the presence of a base. The resulting compound is then treated with acetic anhydride to yield MPA. The synthesis of MPA is a relatively straightforward process and can be performed using standard laboratory equipment.
Propiedades
IUPAC Name |
2-[methylsulfonyl(2-phenylethyl)amino]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S2/c1-26(22,23)20(12-11-14-5-3-2-4-6-14)13-17(21)19-15-7-9-16(10-8-15)27(18,24)25/h2-10H,11-13H2,1H3,(H,19,21)(H2,18,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUJMOCHXKOFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

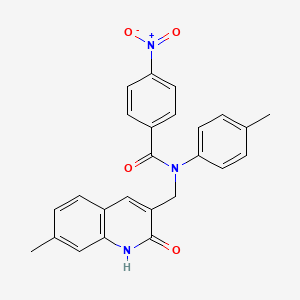
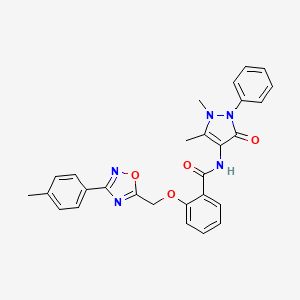
![(Z)-2,7-dimethyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702630.png)
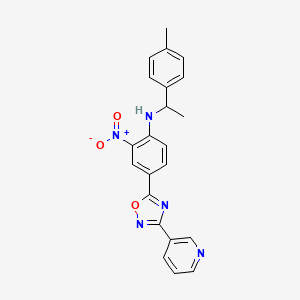
![Methyl 1-ethyl-2-(hydroxydiphenylmethyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B7702655.png)
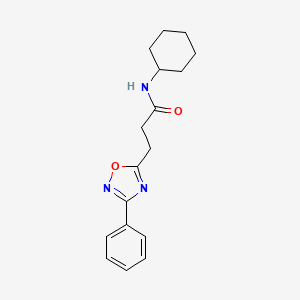
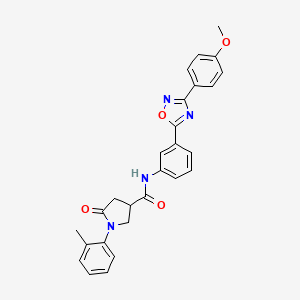

![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7702670.png)


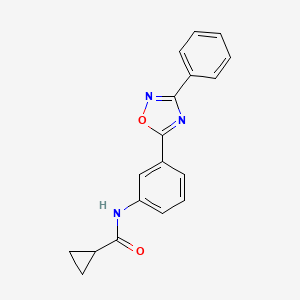
![3,4,5-triethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702708.png)
